

Application Notes and Protocols for the Isolation and Purification of Palitantin

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Compound of Interest

Compound Name: *Palitantin*

Cat. No.: *B231872*

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Introduction

Palitantin is a polyketide-derived secondary metabolite produced by several species of fungi, most notably from the *Penicillium* and *Geomyces* genera.[1][2][3][4] First described as a metabolic product of *Penicillium palitans*, this compound has garnered interest due to its diverse biological activities, including antifungal and phytotoxic properties, as well as its potential as a protein tyrosine phosphatase 1B (PTP1B) inhibitor, a target for the development of therapeutics for diabetes and obesity.[2][4] These application notes provide a detailed protocol for the isolation and purification of **Palitantin**, intended to guide researchers in obtaining this compound for further study and drug development endeavors.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for **Palitantin** is provided below. This information is crucial for the identification and characterization of the purified compound.

Property	Value
Molecular Formula	C ₁₄ H ₂₂ O ₄
Molecular Weight	254.32 g/mol
Appearance	Crystalline solid
¹ H NMR (400 MHz, MeOD)	δ (ppm): 6.55-6.45 (m, 1H), 6.10-5.95 (m, 2H), 5.80-5.70 (m, 1H), 4.20-4.10 (m, 1H), 3.95-3.85 (m, 1H), 3.70-3.60 (m, 2H), 2.50-2.35 (m, 1H), 2.15-2.00 (m, 2H), 1.50-1.40 (m, 2H), 0.95 (t, J = 7.4 Hz, 3H).[5]
¹³ C NMR	Data not explicitly available in the searched literature.
Mass Spectrometry	HRESIMS data has been used for structural elucidation, though specific values are not detailed in the provided search results.[4]

Experimental Protocols

The following protocols describe a general yet detailed procedure for the production, isolation, and purification of **Palitantin** based on established methods for fungal secondary metabolites.

Fungal Strain and Cultivation

- Producing Organism: *Penicillium* sp. (e.g., *Penicillium palitans*, *Penicillium commune*) or *Geomyces* sp. A high-yielding strain such as *Penicillium* sp. AMF1a has been reported to produce up to 160 mg/L of **Palitantin** in liquid culture.[6]
- Culture Method: Solid-state fermentation (SSF) is a common and effective method for producing **Palitantin**. [2]

Protocol for Solid-State Fermentation:

- Substrate Preparation: Use a solid substrate such as rice or rice bran.[7][8][9] In a 1 L Erlenmeyer flask, place 100 g of rice and add 100 mL of distilled water.

- **Sterilization:** Autoclave the moistened rice substrate at 121°C for 20 minutes to ensure sterility. Allow the substrate to cool to room temperature.
- **Inoculation:** Inoculate the sterile, cooled rice with a spore suspension or mycelial plugs of the selected fungal strain.
- **Incubation:** Incubate the flasks under static conditions at 25-28°C for 14-21 days in the dark.

Extraction of Crude Palitantin

Protocol for Solvent Extraction:

- **Harvesting:** After the incubation period, break up the fungal biomass and substrate.
- **Extraction:** Transfer the entire culture to a large flask and add 500 mL of ethyl acetate. Macerate and shake the mixture at room temperature for 24 hours.
- **Filtration:** Filter the mixture through cheesecloth or a sintered glass funnel to separate the solid residue from the ethyl acetate extract.
- **Repeat Extraction:** Repeat the extraction process on the solid residue two more times with fresh ethyl acetate to maximize the recovery of **Palitantin**.
- **Concentration:** Combine the ethyl acetate extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

Purification of Palitantin

The purification of **Palitantin** from the crude extract is a multi-step process involving column chromatography.

a) Silica Gel Column Chromatography (Initial Purification)

- **Column Packing:** Prepare a silica gel 60 (70-230 mesh) column in a suitable glass column. The amount of silica gel should be approximately 50-100 times the weight of the crude extract. Pack the column using a non-polar solvent such as hexane.

- **Sample Loading:** Dissolve the crude extract in a minimal amount of dichloromethane or the initial mobile phase and adsorb it onto a small amount of silica gel. After drying, carefully load the silica gel with the adsorbed sample onto the top of the packed column.
- **Elution:** Elute the column with a gradient of increasing polarity. Start with a non-polar solvent system and gradually increase the polarity by adding a more polar solvent. A common solvent system is a gradient of methanol in dichloromethane (e.g., 0% to 10% methanol in dichloromethane).
- **Fraction Collection:** Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., dichloromethane:methanol, 95:5 v/v) and visualize under UV light (254 nm).
- **Pooling and Concentration:** Combine the fractions containing **Palitantin** (identified by its characteristic R_f value on TLC) and evaporate the solvent to yield a partially purified **Palitantin** fraction.

b) Sephadex LH-20 Chromatography (Size Exclusion - Optional Polishing Step)

- **Column Preparation:** Swell Sephadex LH-20 beads in methanol and pack a column.
- **Elution:** Dissolve the partially purified **Palitantin** fraction in a minimal amount of methanol and load it onto the Sephadex LH-20 column. Elute with methanol.
- **Fraction Collection:** Collect fractions and monitor by TLC to isolate the pure **Palitantin**.

c) Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Final Purification)

For obtaining high-purity **Palitantin**, a final purification step using preparative HPLC is recommended.

- **Column:** A C18 reversed-phase column is suitable for this purpose.
- **Mobile Phase:** A gradient of acetonitrile in water or methanol in water is typically used. The specific gradient should be optimized based on analytical HPLC runs.

- **Injection and Fractionation:** Dissolve the **Palitantin**-containing fraction in the mobile phase, inject it onto the column, and collect the peak corresponding to **Palitantin**.
- **Final Product:** Evaporate the solvent from the collected fraction to obtain pure **Palitantin**. Confirm the purity by analytical HPLC and characterize the compound using spectroscopic methods (NMR, MS).

Quantitative Data Summary

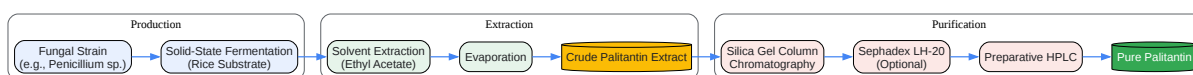
The following table summarizes the available quantitative data regarding **Palitantin** production. It is important to note that detailed yields for each purification step are not widely reported in the literature.

Parameter	Value	Source
Production Yield (Liquid Culture)	160 mg/L	Penicillium sp. AMF1a[6]
Purification Step Yields	Not Reported	-
Final Purity	>95% (HPLC)	Commercially available standard[10]
PTP1B Inhibitory Activity (IC ₅₀)	7.9 μM	(+)-Palitantin from Geomyces sp.[4]

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the isolation and purification of **Palitantin**.

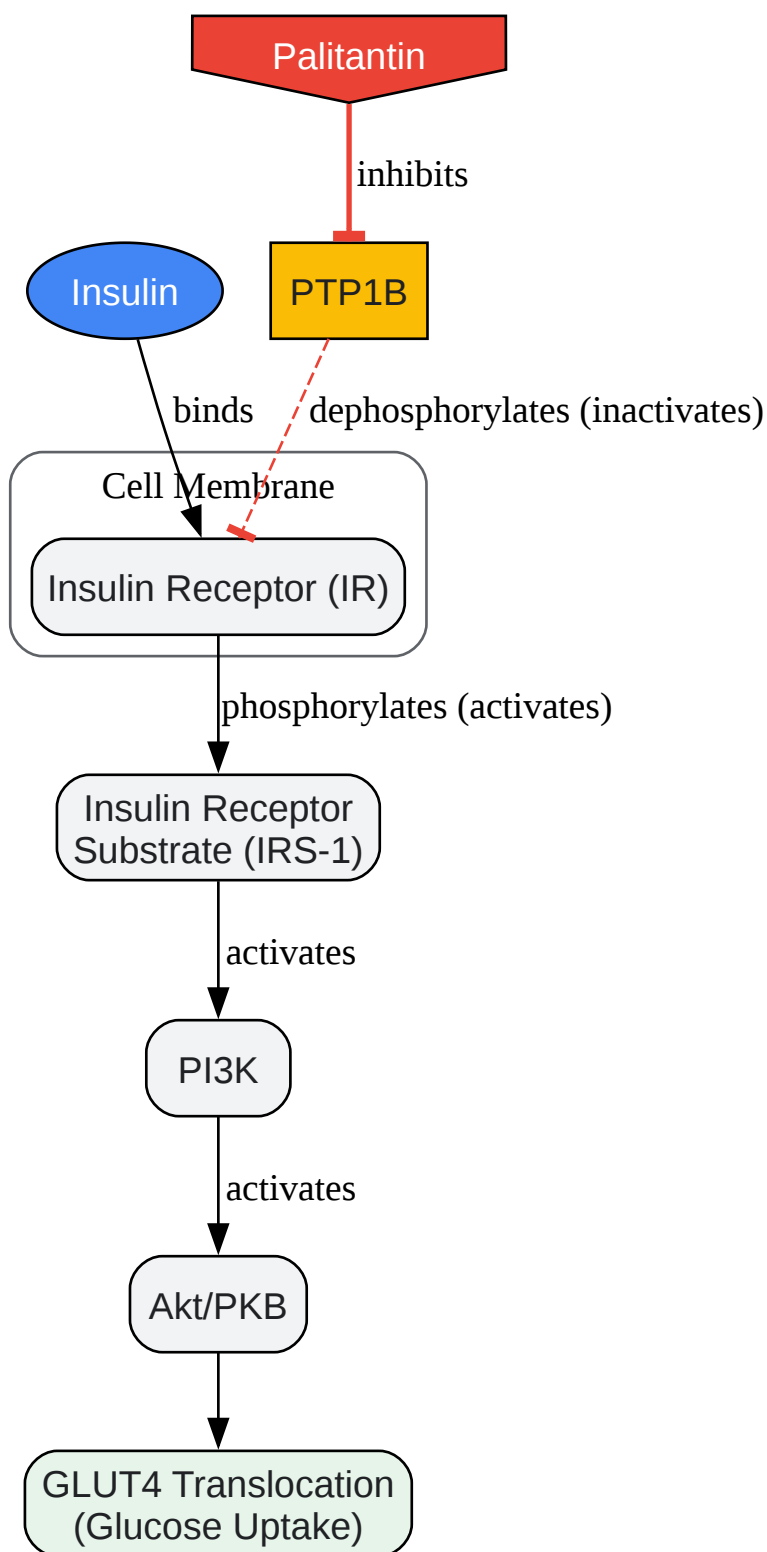


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Caption: Workflow for **Palitantin** isolation and purification.

Signaling Pathway

Palitantin has been identified as an inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator of the insulin signaling pathway. The diagram below depicts a simplified representation of this pathway, highlighting the role of PTP1B.



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Caption: Simplified insulin signaling pathway showing PTP1B inhibition.

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